molecular formula C18H21NO3S B2390983 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2191266-40-5

1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one

Cat. No.: B2390983
CAS No.: 2191266-40-5
M. Wt: 331.43
InChI Key: PLDXAPYFMXSJAR-UHFFFAOYSA-N
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Description

The compound “1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound. It appears to contain an 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds .

Scientific Research Applications

Cycloaddition Chemistry

Research by Taniguchi, Ikeda, and Imoto (1978) explored the 1,3-dipolar cycloadditions to bicyclic olefins, which are relevant to the chemistry of compounds like 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one. They found that these reactions occur only to specific double bonds, leading to exo regioisomers and showing the "exo rule" in these types of reactions (Taniguchi, Ikeda, & Imoto, 1978).

Nanosized N-Sulfonated Brönsted Acidic Catalyst

Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives. This research could be relevant for synthesizing derivatives of this compound under solvent-free conditions, offering a more environmentally friendly and efficient approach (Goli-Jolodar, Shirini, & Seddighi, 2016).

Molecular Recognition

Bakirci, Koner, and Nau (2005) studied the complexation of p-sulfonatocalix[4]arene with various bicyclic azoalkanes. Their findings on the spherical shape complementarity in molecular recognition could provide insights into the binding interactions and molecular recognition properties of compounds similar to this compound (Bakirci, Koner, & Nau, 2005).

Atom-Transfer Radical Cyclizations

Flynn, Zabrowski, and Nosal (1992) researched the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations. This study could provide valuable information on the synthesis of compounds with structures similar to this compound, particularly in forming bicyclic structures (Flynn, Zabrowski, & Nosal, 1992).

Properties

IUPAC Name

1-[4-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12(20)13-4-8-18(9-5-13)23(21,22)19-16-6-7-17(19)11-15(10-16)14-2-3-14/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDXAPYFMXSJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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